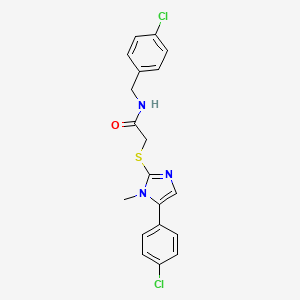

N-(4-chlorobenzyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N3OS/c1-24-17(14-4-8-16(21)9-5-14)11-23-19(24)26-12-18(25)22-10-13-2-6-15(20)7-3-13/h2-9,11H,10,12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEVMKNDWVGKFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorobenzyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a thioacetamide linkage with a substituted imidazole ring and chlorobenzyl moiety. The synthesis typically involves multi-step organic reactions, including the formation of the imidazole ring and subsequent thioether formation. A representative synthetic pathway includes:

- Formation of 1-Methyl-1H-Imidazole : Reacting 1-methylimidazole with appropriate electrophiles.

- Thioether Formation : Introducing a thioether group through nucleophilic substitution.

- Acetamide Coupling : Finalizing the structure with an acetamide linkage.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds featuring imidazole and thiazole scaffolds. The biological activity can be summarized as follows:

- Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For example, related compounds have shown IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against these cell lines, indicating strong anticancer activity .

- Mechanism of Action : The mechanism often involves induction of apoptosis through modulation of the Bax/Bcl-2 ratio and activation of caspases, which are critical in programmed cell death pathways. Treatment with these compounds has been shown to cause cell cycle arrest at the S and G2/M phases, disrupting normal cellular proliferation .

Selectivity and Toxicity

The selectivity of these compounds for cancer cells over normal cells is a crucial aspect of their therapeutic potential. Studies indicate that certain derivatives demonstrate high selectivity indices, suggesting lower toxicity to normal mammalian cells compared to their cancerous counterparts .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

| Study | Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|---|

| 4e | MCF-7 | 5.36 | Apoptosis via Bax/Bcl-2 modulation | |

| 4i | HepG2 | 2.32 | Cell cycle arrest at G2/M phase | |

| 13 | A431 | < 1 | Hydrophobic interactions with Bcl-2 |

These findings illustrate the promising nature of compounds similar to this compound in anticancer therapy.

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorobenzyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide, and how can purity be maximized?

The synthesis typically involves multi-step reactions:

- Imidazole ring formation : Cyclization of precursors (e.g., substituted amidines or thioureas) under acidic/basic conditions .

- Thioether linkage : Reaction of 2-mercaptoimidazole derivatives with chloroacetamide intermediates using potassium carbonate as a base .

- Purification : Recrystallization (ethanol or methanol) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

Critical parameters include inert atmospheres (N₂), controlled temperatures (60–80°C), and stoichiometric ratios of reagents .

Q. Which spectroscopic and chromatographic methods are most reliable for structural characterization?

- FT-IR : Confirm thioether (C–S, ~650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) groups .

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm; methyl group on imidazole at δ 3.6 ppm) .

- LCMS : Molecular ion peaks (e.g., m/z ~450–500 for similar compounds) and fragmentation patterns validate the molecular formula .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and hydrogen-bonding networks .

Q. What preliminary biological assays are recommended for evaluating bioactivity?

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) .

- Enzyme inhibition : COX-1/2 or kinase inhibition assays using fluorometric/colorimetric substrates .

Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) are critical for validation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

- Substituent variation : Synthesize analogs with halogen (Br, F), methoxy, or nitro groups at the 4-chlorophenyl position to assess electronic effects .

- Bioisosteric replacement : Replace the thioacetamide group with sulfonamide or carbamate to study steric/electronic impacts .

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes with targets (e.g., COX-2, PDB: 5KIR) .

Q. How to resolve contradictions in biological activity data across studies?

- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .

- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to rule out impurities >98% .

- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects .

Q. What computational methods are suitable for predicting physicochemical properties?

- LogP/D solubility : Use SwissADME or MarvinSuite for partition coefficient and solubility predictions .

- Metabolic stability : CYP450 metabolism simulated via StarDrop or MetaSite .

- DFT calculations : Gaussian09 optimizes geometries and calculates frontier orbitals (HOMO/LUMO) for reactivity insights .

Q. How to address poor aqueous solubility in in vivo studies?

Q. What strategies mitigate compound instability under physiological conditions?

Q. How do industrial-scale synthesis conditions differ from lab-scale protocols?

- Catalyst optimization : Transition from homogeneous (e.g., K₂CO₃) to heterogeneous catalysts (e.g., Amberlyst-15) for recyclability .

- Flow chemistry : Continuous reactors improve yield (≥90%) and reduce reaction times .

- Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) .

Q. What challenges arise in crystallographic analysis, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.